Bbq-650-DT cep

Description

The Foundational Role of Phosphoramidites in Modern Oligonucleotide Synthesis Methodologies

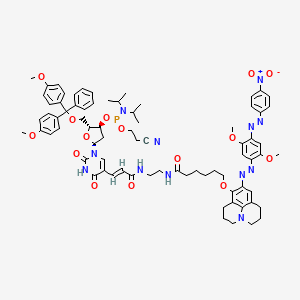

At the heart of modern oligonucleotide synthesis lies phosphoramidite (B1245037) chemistry. broadpharm.comidtdna.com Phosphoramidites are chemically modified nucleosides (the building blocks of DNA and RNA) that serve as the key reactants in the automated, solid-phase synthesis of oligonucleotides. broadpharm.comaragen.comwikipedia.org This method involves a cyclical process of adding one nucleotide at a time to a growing chain attached to a solid support. broadpharm.comidtdna.com The phosphoramidite monomers are designed with protecting groups to prevent unwanted side reactions, ensuring the sequential and controlled assembly of the desired nucleic acid sequence. idtdna.comaragen.com This technology's efficiency and automation have made custom-synthesized oligonucleotides readily accessible for research and diagnostic purposes. broadpharm.com

Classification of BBQ-650-DT CEP as a Modified Deoxythymidine Phosphoramidite Analogue

This compound is classified as a modified deoxythymidine phosphoramidite analogue. biosearchtech.comchemicalbook.com This means it is a derivative of the natural DNA building block, deoxythymidine, that has been chemically altered to incorporate the BBQ-650 quencher moiety. The "DT" in its name signifies its deoxythymidine base, while "CEP" refers to the cyanoethyl phosphoramidite group, which is essential for its use in automated DNA synthesis. chemicalbook.com This specific phosphoramidite allows for the precise insertion of the BBQ-650 quencher at any internal thymidine (B127349) position within a synthetic oligonucleotide sequence. cambio.co.ukgenelink.com

Contextualization of Non-Fluorescent Quencher-Modified Nucleosides in Molecular Probe Design

Molecular probes are crucial tools for detecting specific nucleic acid sequences. Many of these probes operate on the principle of Fluorescence Resonance Energy Transfer (FRET), a mechanism that involves the transfer of energy from a fluorescent donor molecule to an acceptor molecule when they are in close proximity. evidentscientific.comceltarys.commdpi.com In the context of molecular probes, the acceptor is often a quencher molecule. genelink.com

Non-fluorescent quenchers, also known as dark quenchers, are particularly advantageous in this role. metabion.com Unlike fluorescent quenchers, which re-emit some of the absorbed energy as light, dark quenchers dissipate the energy primarily as heat. genelink.commetabion.combiomers.net This results in a lower background signal and a higher signal-to-noise ratio, leading to more sensitive and accurate detection assays. genelink.comgenelink.com The incorporation of non-fluorescent quencher-modified nucleosides, such as this compound, is a key strategy in the design of various FRET-based probes, including TaqMan® probes, Molecular Beacons, and Scorpion® primers. genelink.comprimerdigital.com

Overview of this compound's Academic Significance in Nucleic Acid Research

The academic significance of this compound lies in its ability to facilitate the creation of highly specific and sensitive molecular probes for long-wavelength applications. biosyn.combiosearchtech.com The BBQ-650 quencher, which stands for BlackBerry® Quencher 650, has a broad absorption spectrum in the 550-750 nm range, with a maximum absorption at approximately 650 nm. biosyn.comglenresearch.com This makes it an ideal quenching partner for a variety of popular long-wavelength fluorescent dyes, such as Cy3, Cy5, and Texas Red. biosyn.combiosearchtech.com

Furthermore, BBQ-650 is noted for its chemical stability during oligonucleotide synthesis and deprotection processes, making it a reliable choice, especially for the synthesis of longer oligonucleotides. genelink.commetabion.com This stability, combined with its excellent quenching efficiency in both FRET and contact quenching modes, has made this compound a valuable tool for researchers developing advanced nucleic acid-based assays for applications such as real-time PCR, SNP genotyping, and pathogen detection. biosyn.comglenresearch.combiosearchtech.combiosearchtech.com

Data Tables

Table 1: Chemical and Physical Properties of BBQ-650 Quencher

| Property | Value |

| Chemical Name | BlackBerry® Quencher 650 |

| Classification | Non-fluorescent (dark) quencher |

| Maximum Absorption (λmax) | ~650 nm biosyn.comglenresearch.com |

| Quenching Range | 550-750 nm biosyn.comglenresearch.com |

| Molecular Formula (for BBQ-650 moiety) | C31H35N6O9P biosyn.com |

| Formula Weight (for BBQ-650 moiety) | 666.63 g/mol biosyn.com |

Table 2: Research Findings on BBQ-650 Quenching Efficiency

| Fluorophore | Quenching Efficiency | Context |

| Cy5 | >90 signal-to-background ratio | Molecular Beacons biosyn.combiosearchtech.com |

| Cy5.5 | >88 signal-to-background ratio | Molecular Beacons biosyn.combiosearchtech.com |

| Cy5.5 | 99% | Non-contact hybrid probe (10 base pair separation) biosyn.combiosearchtech.com |

Properties

Molecular Formula |

C76H89N12O15P |

|---|---|

Molecular Weight |

1441.6 g/mol |

IUPAC Name |

N-[2-[[(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoyl]amino]ethyl]-6-[[7-[[2,5-dimethoxy-4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-trien-6-yl]oxy]hexanamide |

InChI |

InChI=1S/C76H89N12O15P/c1-50(2)87(51(3)4)104(101-43-17-37-77)103-67-47-71(102-68(67)49-100-76(54-19-11-9-12-20-54,55-24-32-59(95-5)33-25-55)56-26-34-60(96-6)35-27-56)86-48-53(74(91)80-75(86)92)23-36-70(90)79-39-38-78-69(89)22-13-10-14-42-99-73-61-21-16-41-85-40-15-18-52(72(61)85)44-64(73)84-83-63-46-65(97-7)62(45-66(63)98-8)82-81-57-28-30-58(31-29-57)88(93)94/h9,11-12,19-20,23-36,44-46,48,50-51,67-68,71H,10,13-18,21-22,38-43,47,49H2,1-8H3,(H,78,89)(H,79,90)(H,80,91,92)/b36-23+,82-81?,84-83?/t67-,68+,71+,104?/m0/s1 |

InChI Key |

LMIMPSQRASVNNR-WOEVDFLNSA-N |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)/C=C/C(=O)NCCNC(=O)CCCCCOC6=C(C=C7CCCN8C7=C6CCC8)N=NC9=C(C=C(C(=C9)OC)N=NC1=CC=C(C=C1)[N+](=O)[O-])OC |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C=CC(=O)NCCNC(=O)CCCCCOC6=C(C=C7CCCN8C7=C6CCC8)N=NC9=C(C=C(C(=C9)OC)N=NC1=CC=C(C=C1)[N+](=O)[O-])OC |

Origin of Product |

United States |

Molecular Mechanism of Action of Bbq 650 Dt Cep As a Quencher Phosphoramidite

Principles of Static and Dynamic Fluorescence Quenching Mediated by the BBQ-650 Moiety within Nucleic Acid Constructs

The BBQ-650 moiety functions as a dark quencher, meaning it dissipates the absorbed energy as heat rather than emitting it as light, which minimizes background fluorescence. researchgate.net It is capable of quenching fluorescence through two principal mechanisms: Förster Resonance Energy Transfer (FRET) and static (or contact) quenching. eurofinsgenomics.euuni-muenchen.de

Förster Resonance Energy Transfer (FRET) is a distance-dependent, non-radiative energy transfer process. When a fluorophore (the donor) is in close proximity to the BBQ-650 quencher (the acceptor), and the emission spectrum of the fluorophore overlaps with the absorption spectrum of the quencher, the energy from the excited fluorophore can be transferred to the quencher. uni-muenchen.demdpi.com This transfer prevents the fluorophore from emitting a photon and effectively quenches its signal. The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it highly sensitive to conformational changes in the nucleic acid construct. nih.gov

Static or contact quenching occurs when the fluorophore and the BBQ-650 quencher are in direct physical contact, forming a non-fluorescent ground-state complex. eurofinsgenomics.euresearchgate.net This mechanism does not require spectral overlap and can be highly efficient. In many probe designs, such as molecular beacons, the close proximity of the termini of the oligonucleotide in its hairpin structure facilitates contact quenching. eurofinsgenomics.eu Upon hybridization to a target sequence, the probe undergoes a conformational change that separates the fluorophore and quencher, disrupting both FRET and contact quenching and leading to a detectable fluorescent signal. eurofinsgenomics.eu

The broad absorption profile of BBQ-650, spanning from approximately 550 nm to 750 nm, allows it to effectively quench a wide range of popular fluorophores, including Cy3, TAMRA, ROX, Cy5, and Cy5.5. google.com

Molecular Basis of BBQ-650-DT CEP Incorporation into Oligonucleotide Chains via Solid-Phase Synthesis Protocols

This compound is a deoxythymidine (dT) nucleoside phosphoramidite (B1245037) modified with the BBQ-650 quencher. The "CEP" designation refers to the 2-cyanoethyl phosphoramidite group, which is the reactive moiety that enables the incorporation of the modified nucleotide into a growing oligonucleotide chain during automated solid-phase synthesis. google.com

The synthesis occurs on a solid support, typically controlled pore glass (CPG), in the 3' to 5' direction. shigematsu-bio.comglenresearch.com The process involves a series of repeated cycles with four main chemical reactions:

Deblocking (Detritylation): The 5'-hydroxyl group of the nucleotide bound to the solid support is deprotected by removing the dimethoxytrityl (DMT) group, usually with an acid like trichloroacetic acid (TCA). google.comglenresearch.com

Coupling: The this compound is activated and then reacts with the free 5'-hydroxyl group of the support-bound oligonucleotide, forming a phosphite (B83602) triester linkage. google.complos.org This step extends the oligonucleotide chain by one modified nucleotide. A recommended coupling time for BBQ-650-dT-CE Phosphoramidite is 15 minutes. plos.org

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling reactions, thus minimizing the formation of deletion mutants. glenresearch.com

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester linkage. glenresearch.com

This cycle is repeated until the desired oligonucleotide sequence is synthesized. Following synthesis, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and the phosphate backbone are removed. BBQ-650 is stable to standard ammonium (B1175870) hydroxide (B78521) deprotection conditions, although mild deprotection with AMA (a mixture of ammonium hydroxide and aqueous methylamine) at room temperature is also compatible. plos.orgnih.gov

| Synthesis Step | Description |

| Deblocking | Removal of the 5'-DMT protecting group to expose a free hydroxyl group. |

| Coupling | Reaction of the activated this compound with the free 5'-hydroxyl group. |

| Capping | Acetylation of unreacted 5'-hydroxyl groups to prevent side reactions. |

| Oxidation | Conversion of the phosphite triester to a stable phosphate triester. |

Conformational Effects of this compound Integration on Duplex and Higher-Order Nucleic Acid Structures

The incorporation of a bulky, non-native moiety like BBQ-650 can potentially influence the structure and stability of nucleic acid duplexes and higher-order structures. While extensive structural studies specifically on this compound are not widely published, general principles and studies on other modifications provide insights.

Internal modifications to the sugar-phosphate backbone can introduce a local distortion or a bulge in a DNA duplex upon hybridization. eurofinsgenomics.eu This can lead to a decrease in the melting temperature (Tm) of the duplex, indicating a slight destabilization. For instance, some internal quencher modifications have been shown to reduce the probe's Tm by an average of 1°C compared to terminally labeled probes. eurofinsgenomics.eu

However, the impact on stability can be context-dependent. In some applications, such as aptamer-based sensors, the conformational changes induced by target binding are harnessed for signal generation. For example, in a study using a thrombin-binding aptamer functionalized with a 5' BBQ-650 quencher, the folding of the aptamer into a G-quadruplex structure upon cation binding brought the quencher into proximity with a fluorophore, resulting in quenching. mdpi.comnih.gov This demonstrates that the presence of the BBQ-650 moiety is compatible with the formation of complex higher-order nucleic acid structures.

Influence of this compound on the Enzymatic Processing of Modified Oligonucleotides by Polymerases and Nucleases in Vitro

The presence of a bulky quencher like BBQ-650 within an oligonucleotide can affect its interaction with enzymes such as polymerases and nucleases.

Polymerases: In applications like quantitative PCR (qPCR), probes labeled with a 5' fluorophore and a 3' quencher (which can be BBQ-650) are designed to be cleaved by the 5'→3' exonuclease activity of DNA polymerases like Taq polymerase. eurofinsgenomics.eunih.gov During the extension phase of PCR, as the polymerase synthesizes a new strand, it encounters the hybridized probe and cleaves it, separating the fluorophore from the quencher and generating a signal. eurofinsgenomics.eu The efficiency of this cleavage can be influenced by the quencher's structure and its proximity to the cleavage site.

When BBQ-650 is placed at the 3' end of a probe, it can also serve to block the extension of the probe by the polymerase. eurofinsgenomics.eugoogleapis.com Some studies have shown that DNA polymerases can have a "mismatch tolerant" activity, allowing them to extend primers containing modified bases, although the efficiency may be reduced. google.comglenresearch.com

Nucleases: The stability of modified oligonucleotides against degradation by nucleases is crucial for many in vitro and in vivo applications. While specific data on the nuclease resistance of BBQ-650-dT modified oligonucleotides is limited, it is known that modifications to the oligonucleotide backbone can confer resistance to exonucleases. nlk.cz For example, placing certain modifications at the 3' end can inhibit exonuclease digestion. googleapis.com

| Enzyme | Interaction with BBQ-650 Modified Oligonucleotide | Application Context |

| Taq Polymerase | Cleaves the probe via 5'→3' exonuclease activity, separating fluorophore and quencher. | qPCR |

| DNA Polymerase | Extension from a 3'-BBQ-650 modified terminus is generally blocked. | Probe design |

| Exonucleases | The bulky BBQ-650 moiety may sterically hinder nuclease activity, potentially increasing stability. | General |

Theoretical Frameworks and Models for Understanding Quenching Efficiency and Specificity of this compound

The quenching efficiency of BBQ-650 in a given probe is a critical parameter for assay performance and is influenced by several factors.

Förster Theory: The efficiency of FRET (E) can be described by the Förster equation: E = R₀⁶ / (R₀⁶ + r⁶) where 'r' is the actual distance between the donor and acceptor, and 'R₀' (the Förster distance) is the distance at which the energy transfer efficiency is 50%. R₀ is dependent on the spectral overlap between the donor's emission and the acceptor's absorption, the quantum yield of the donor, and the relative orientation of the donor and acceptor dipoles. nih.gov For a Cy5/BBQ-650 pair, a Förster radius of 5.5 nm has been reported.

Distance and Flexibility: Research has consistently shown that shortening the distance between the fluorophore and the quencher is a key factor in improving FRET quenching efficiency. nih.gov In long probes, placing the quencher at the 3' end may result in statistically insignificant FRET quenching compared to a control without a quencher, highlighting the need to position the quencher closer to the fluorophore. nih.gov

Static Quenching Models: The efficiency of static quenching is more complex to model as it depends on the formation of a stable, non-fluorescent complex. The equilibrium constant for the formation of this complex will determine the fraction of quenched fluorophores.

In practical applications, the performance of a probe is often evaluated by its signal-to-noise ratio, which is the ratio of the fluorescence signal in the unquenched (hybridized) state to the background fluorescence in the quenched (unhybridized) state. eurofinsgenomics.eu Studies have compared the quenching efficiency of BBQ-650 to other dark quenchers like BHQ-1 and BHQ-2. While in some contexts, BBQ-650 has shown comparable or slightly lower quenching efficiencies than newer quenchers like azaphthalocyanine, it remains a widely used and effective quencher for long-wavelength dyes. researchgate.netnih.gov

| Parameter | Influence on Quenching Efficiency |

| Fluorophore-Quencher Distance | A shorter distance significantly increases FRET efficiency. |

| Spectral Overlap | Greater overlap between the fluorophore's emission and BBQ-650's absorption increases FRET efficiency. |

| Linker Flexibility | A more flexible linker can allow for more effective contact quenching in the unbound state. |

| Probe Structure | The secondary structure of the probe (e.g., hairpin in molecular beacons) dictates the baseline proximity of the dye and quencher. |

Advanced Applications of Bbq 650 Dt Cep in Molecular and Synthetic Biology Research

Design and Implementation of Fluorescence Resonance Energy Transfer (FRET)-Based Molecular Probes Utilizing BBQ-650-DT CEP

This compound is instrumental in the design of highly efficient Fluorescence Resonance Energy Transfer (FRET)-based molecular probes. As a dark quencher, BBQ-650 possesses a broad absorption profile from 550 nm to 750 nm, with a maximum absorbance at approximately 650 nm. This spectral range makes it an ideal FRET acceptor for a variety of long-wavelength fluorophores, including Cy3, ROX, Cy5, and Cy5.5. biosearchtech.comgenelink.com The ability to internally label an oligonucleotide with a quencher via the deoxyuridine linkage provides flexibility in probe design, allowing for precise control over the donor-acceptor distance.

The design of FRET probes with this compound often involves dual-labeled oligonucleotides, such as TaqMan probes or molecular beacons, where a fluorophore is placed at one end and the BBQ-650 quencher at the other or internally. genelink.comeurofinsgenomics.eu In the absence of a target, the probe maintains a conformation that keeps the fluorophore and quencher in close proximity, leading to efficient FRET and quenching of the fluorescent signal. Upon hybridization to a target nucleic acid sequence, the probe undergoes a conformational change that separates the fluorophore from the BBQ-650 quencher, resulting in a detectable increase in fluorescence.

Research has demonstrated the high quenching efficiency of BBQ-650 in FRET probes. For instance, studies have shown that when a Cy5.5 fluorophore is separated from BBQ-650 by ten base pairs (approximately 40 Å) in a hybridized probe, a quenching efficiency of 99% can be achieved. biosearchtech.com This high efficiency is crucial for achieving low background signals and high signal-to-noise ratios, which are critical for sensitive biomolecular detection.

Table 1: Compatible Fluorophores for BBQ-650 in FRET Probes

| Fluorophore | Emission Max (nm) | Quenching Range of BBQ-650 (nm) |

| Cy3 | ~570 | 550-750 |

| TAMRA | ~580 | 550-750 |

| ROX | ~608 | 550-750 |

| Texas Red | ~615 | 550-750 |

| Cy5 | ~670 | 550-750 |

| Cy5.5 | ~694 | 550-750 |

Utilization of this compound in Developing Sophisticated Nucleic Acid-Based Biosensors for Biomolecular Detection

The unique properties of this compound have been leveraged to create sophisticated nucleic acid-based biosensors for the sensitive detection of a wide range of biomolecules. These biosensors often employ aptamers, which are single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and specificity. By incorporating this compound into an aptamer sequence, its fluorescence quenching capabilities can be used to signal the binding of the target molecule.

One such application is in the development of aptasensors for the kinetic characterization of aptamer-analyte interactions. In one study, a thrombin-binding aptamer was functionalized with a BBQ-650 quencher at the 5' end. nih.govuni-muenchen.deresearchgate.net The binding and folding of the aptamer in the presence of different cations and its interaction with thrombin could be monitored in real-time by changes in fluorescence. This approach allows for the detailed kinetic analysis of aptamer folding and protein binding, providing valuable insights into the molecular recognition process. nih.govuni-muenchen.deresearchgate.net

Furthermore, BBQ-650 has been integrated into DNA origami-based nanoantennas for the detection of specific DNA and RNA sequences. In these biosensors, a fluorescence-quenching hairpin probe labeled with a fluorophore (e.g., ATTO 647N) and BBQ-650 is positioned near a silver nanoparticle on a DNA origami structure. acs.org In the absence of the target, the hairpin is closed, and the fluorescence is quenched. Binding of the target sequence opens the hairpin, separating the fluorophore and quencher, leading to a fluorescence signal that is amplified by the plasmonic properties of the nanoparticle. acs.org This design has been successfully used to detect synthetic Zika virus DNA and RNA. acs.orguni-muenchen.deunifr.ch

Table 2: Performance of a BBQ-650-Based Aptasensor for Thrombin Detection

| Parameter | Value | Reference |

| Aptamer Target | Thrombin | nih.govuni-muenchen.deresearchgate.net |

| Quencher | BBQ-650 | nih.govuni-muenchen.deresearchgate.net |

| Detection Principle | Fluorescence quenching upon aptamer folding/binding | nih.govuni-muenchen.deresearchgate.net |

| Kinetic Parameters Measured | Association and dissociation rates of ion-dependent folding and thrombin binding | nih.govuni-muenchen.deresearchgate.net |

Application of this compound in Quantitative Real-Time Polymerase Chain Reaction (qPCR) for Enhanced Detection Specificity

In quantitative real-time polymerase chain reaction (qPCR), this compound plays a crucial role in the design of hydrolysis probes, such as TaqMan probes, to enhance detection specificity and enable multiplexing. eurofinsgenomics.eu The ability to place the BBQ-650 quencher internally within the oligonucleotide probe, in addition to terminal placement, provides greater flexibility in probe design to optimize quenching efficiency and melting temperature (Tm).

A key advantage of using BBQ-650 in qPCR probes is its nature as a dark quencher, meaning it does not emit its own fluorescence. This eliminates the background fluorescence often associated with fluorescent quenchers, leading to a higher signal-to-noise ratio and improved sensitivity. chemeurope.com The broad quenching range of BBQ-650 makes it suitable for multiplex qPCR assays, where multiple targets are detected simultaneously using probes labeled with different fluorophores. nih.gov For instance, a multiplex assay for Campylobacter phages used a probe labeled with Cy5 and quenched by BBQ-650. nih.gov

The chemical stability of BBQ-650 is another significant advantage, particularly for the synthesis of longer oligonucleotide probes that require prolonged exposure to synthesis and deprotection reagents. biosearchtech.com This stability ensures the integrity of the quencher throughout the probe manufacturing process, leading to more reliable and consistent qPCR results.

Table 3: Fluorophore and Quencher Combinations in a Multiplex qPCR Assay

| Target | Fluorophore | Quencher | Reference |

| Campylobacter phage Group III | Yakima Yellow | BHQ-1 | nih.gov |

| Campylobacter phage Group II | FAM | BHQ-1 | nih.gov |

| Both phage groups | Cy5 | BBQ-650 | nih.gov |

Development of Novel Assays for DNA/RNA Hybridization Kinetics and High-Resolution Melting Curve Analysis with this compound

The application of this compound extends to the development of novel assays for studying the kinetics of DNA/RNA hybridization and for high-resolution melting (HRM) curve analysis. The ability to site-specifically incorporate a highly efficient quencher into an oligonucleotide probe allows for real-time monitoring of hybridization events with high sensitivity.

In the context of hybridization kinetics, probes incorporating BBQ-650 can be used to study the rates of association and dissociation of nucleic acid duplexes. For example, the fluorescence signal of a molecular beacon or a linear probe labeled with a fluorophore and BBQ-650 will change upon hybridization to its complementary strand. By monitoring this change over time, kinetic parameters of the hybridization reaction can be determined. A study on a hydrogel platform for oligonucleotide biomarker detection utilized molecular beacons with a Cy5 fluorophore and a BBQ-650 quencher to measure the kinetics of hybridization in the presence of a specific target. unina.it

While direct and extensive research on the use of this compound in HRM analysis is not widely published, its properties make it a promising candidate for such applications. HRM analysis distinguishes DNA sequences based on their melting behavior, and probes incorporating BBQ-650 could potentially be used to enhance the detection of single nucleotide polymorphisms (SNPs) or other sequence variations. The principle would rely on the differential stability of the probe-target duplex, with mismatches leading to a lower melting temperature and a change in the fluorescence profile during the melting process. The high quenching efficiency of BBQ-650 would be advantageous in minimizing background fluorescence and improving the resolution of the melting curves.

Contributions of this compound to the Field of DNA Origami and Nanotechnology through Controlled Structural Modification

A significant contribution of this compound to nanotechnology is its use in the functionalization of DNA origami structures for the development of advanced biosensors and nanodevices. DNA origami is a technique that involves folding a long single-stranded DNA scaffold into a predefined two- or three-dimensional shape using hundreds of short "staple" strands. The addressability of these structures allows for the precise positioning of functional molecules, such as fluorophores and quenchers.

BBQ-650 has been successfully integrated into DNA origami-based nanoantennas designed for the detection of specific nucleic acid sequences. acs.org In one such design, a hairpin-shaped DNA probe, labeled with the fluorophore ATTO 647N at one end and a BBQ-650 quencher at the other, was attached to a DNA origami pillar. acs.orguni-muenchen.deunifr.ch In the hairpin's closed state, the fluorescence is quenched. Upon binding to a target DNA or RNA molecule, the hairpin opens, separating the fluorophore and quencher, which restores fluorescence. acs.orguni-muenchen.deunifr.ch This system demonstrated the ability to detect a synthetic Zika-specific target. acs.orgunifr.ch

In another application, BBQ-650 was used in a DNA-based biosensor to study the kinetic characterization of ion-dependent aptamer folding. The aptamer sequence was modified with BBQ-650 at the 5' end, and its folding and unfolding in response to different ions were monitored through changes in fluorescence quenching. nih.govuni-muenchen.deresearchgate.net These examples highlight the utility of this compound in creating dynamic and responsive DNA nanostructures with applications in diagnostics and fundamental biological research.

Table 4: Components of a DNA Origami-Based Nanoantenna Biosensor

| Component | Material/Molecule | Function | Reference |

| Scaffold | DNA Origami Pillar | Structural support and precise positioning | acs.org |

| Nanoparticle | Silver Nanoparticle (AgNP) | Plasmonic signal enhancement | acs.org |

| Probe | Fluorescence-Quenching Hairpin (FQH) | Target recognition and signal generation | acs.org |

| Fluorophore | ATTO 647N | Reporter molecule | acs.orgunifr.ch |

| Quencher | BlackBerry Quencher 650 (BBQ-650) | Signal quencher in the "off" state | acs.orgunifr.ch |

Employment of this compound in Probing Protein-Nucleic Acid Interactions and Conformational Changes via Fluorescence Quenching Techniques

This compound is a valuable tool for investigating protein-nucleic acid interactions and the conformational dynamics of these complexes through fluorescence quenching. By labeling a DNA or RNA molecule with a suitable fluorophore and incorporating BBQ-650 at a specific site, changes in fluorescence can be used to monitor the binding of a protein and any subsequent conformational changes.

The principle of this technique relies on the change in the distance or orientation between the fluorophore and the BBQ-650 quencher upon protein binding. If protein binding causes the nucleic acid to bend or fold in a way that brings the fluorophore and quencher closer together, a decrease in fluorescence will be observed. Conversely, if protein binding leads to an unfolding or stretching of the nucleic acid that separates the fluorophore and quencher, an increase in fluorescence will occur.

An example of this application is the use of a BBQ-650-labeled thrombin-binding aptamer to study its interaction with thrombin. nih.govuni-muenchen.deresearchgate.net The fluorescence of a dye on the aptasensor was quenched by the proximity of the BBQ-650. The binding of thrombin to the aptamer could be monitored in real-time by observing changes in the fluorescence signal, providing kinetic data on the protein-nucleic acid interaction. nih.govuni-muenchen.deresearchgate.net This approach provides a powerful method for characterizing the binding affinity, kinetics, and stoichiometry of protein-nucleic acid complexes without the need for more complex techniques like X-ray crystallography or NMR.

Analytical and Computational Approaches for Investigating Bbq 650 Dt Cep

Spectroscopic Characterization Methodologies for BBQ-650-DT CEP-Modified Oligonucleotides

UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectroscopy is a primary method for confirming the incorporation of the BBQ-650 dye and for quantifying the final oligonucleotide conjugate. A successfully synthesized oligonucleotide will exhibit two distinct absorption maxima: one in the ultraviolet region around 260 nm, characteristic of the nucleobases, and a second in the far-red region, corresponding to the BBQ-650 chromophore, which typically has a λmax around 650 nm. The ratio of the absorbance at 260 nm to the absorbance at the dye's λmax (A260/A650) serves as a quality control metric to estimate the labeling efficiency and purity.

Table 5.1.1: Representative UV-Vis Spectroscopic Data for a BBQ-650-Labeled Oligonucleotide

| Parameter | Observed Value | Interpretation |

|---|---|---|

| Nucleobase λmax | 259 nm | Confirms the presence of the oligonucleotide backbone. |

| BBQ-650 Dye λmax | 651 nm | Confirms the successful covalent incorporation of the BBQ-650 quencher. |

| A260/A650 Ratio | 2.1 | Indicates a high degree of labeling, consistent with one dye molecule per oligonucleotide for a typical 20-25 mer sequence. |

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the chiral environment of molecules and is used to assess the secondary structure of nucleic acids. Unmodified B-form DNA typically shows a positive band near 275 nm and a negative band near 245 nm. The introduction of the large, aromatic BBQ-650 moiety can induce perturbations in the DNA's native CD spectrum. More importantly, an induced CD (ICD) signal may appear in the absorption region of the achiral BBQ-650 chromophore (~650 nm). The presence of an ICD signal confirms that the quencher is held in a fixed, chiral orientation relative to the DNA helix, providing evidence of its intimate association within the major or minor groove rather than being conformationally free.

Fluorescence Spectroscopy: While BBQ-650 is a dark quencher with negligible native fluorescence, fluorescence spectroscopy is essential for characterizing its function. This is achieved by synthesizing a dual-labeled probe containing both a fluorophore (e.g., Cy5, Alexa Fluor 647) and the BBQ-650 quencher. By comparing the fluorescence emission of the dual-labeled probe to that of a control probe containing only the fluorophore, the quenching efficiency can be precisely calculated. Efficient quenching, often exceeding 99%, is indicated by a dramatic reduction in the fluorophore's emission intensity when the BBQ-650 is in close proximity, confirming the probe's suitability for applications like qPCR.

Table 5.1.2: Quenching Efficiency Analysis of a Dual-Labeled Probe

| Fluorophore Partner | Emission λmax (nm) | Relative Fluorescence Intensity (Dual-Labeled vs. Fluorophore-Only) | Calculated Quenching Efficiency |

|---|---|---|---|

| Cy5 | 665 nm | 0.008 | 99.2% |

| Alexa Fluor 647 | 668 nm | 0.006 | 99.4% |

Mass Spectrometry Techniques for Verification of this compound Incorporation and Oligonucleotide Sequence Integrity

Mass spectrometry (MS) is the gold standard for unambiguous confirmation of molecular identity. For modified oligonucleotides, it verifies that the correct mass, and therefore composition, has been achieved.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique ideal for large, charged biomolecules like oligonucleotides. When coupled with a high-resolution mass analyzer (e.g., TOF, Orbitrap), ESI-MS provides a highly accurate mass measurement of the intact BBQ-650-labeled oligonucleotide. The analysis is typically performed in negative ion mode, detecting the multiply charged ions of the polyanionic DNA backbone. The resulting spectrum is deconvoluted to yield the zero-charge mass, which is then compared to the theoretically calculated mass. A match within a narrow tolerance (e.g., <0.01%) provides definitive proof of the covalent attachment of the BBQ-650-DT moiety.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: MALDI-TOF is another powerful technique for analyzing oligonucleotides. It is often faster than ESI-MS and is particularly effective for quality control screening of synthetic products. It typically produces singly charged ions [M-H]⁻, resulting in a simpler spectrum that allows for rapid confirmation of the full-length product's mass and the identification of common synthesis failure products (e.g., n-1, n-2 shortmers).

Table 5.2.1: ESI-MS Verification of a BBQ-650-Modified 22-mer Oligonucleotide

| Oligonucleotide Sequence | Theoretical Mass (Da) | Observed Deconvoluted Mass (Da) | Mass Difference (ppm) | Conclusion |

|---|---|---|---|---|

| 5'-GCT AGC TGA GCT (BBQ-650-T) GAC TGA GCT AGC-3' | 7455.02 | 7455.29 | +36.2 | Successful incorporation confirmed. The observed mass is within the acceptable error margin for an oligonucleotide of this size. |

Tandem mass spectrometry (MS/MS) can be further employed to confirm sequence integrity. By selecting the parent ion of the modified oligonucleotide and subjecting it to fragmentation (Collision-Induced Dissociation, CID), a series of sequence-specific fragment ions (y- and w-ions) are produced. The resulting fragmentation pattern can be used to read the oligonucleotide sequence and pinpoint the exact location of the BBQ-650-DT modification.

Advanced Chromatographic and Electrophoretic Separations for Purity Assessment and Identity Confirmation of this compound and its Conjugates

Separation techniques are indispensable for assessing the purity of the final product, removing synthetic byproducts, and confirming the identity of the labeled oligonucleotide.

Table 5.3.1: Purity Assessment of a Crude BBQ-650-Oligonucleotide Synthesis by RP-HPLC

| Peak Number | Retention Time (min) | Relative Peak Area (%) | Identity (Confirmed by MS) |

|---|---|---|---|

| 1 | 12.5 | 18.5 | Unlabeled failure sequences (n-x) |

| 2 | 19.8 | 7.2 | Unlabeled full-length product |

| 3 | 24.3 | 74.3 | Desired BBQ-650-labeled full-length product |

Capillary Electrophoresis (CE): CE separates molecules based on their mass-to-charge ratio in a narrow capillary. It offers extremely high resolution and is an excellent complementary technique to HPLC for purity assessment. Because the BBQ-650 modification adds significant mass but no additional charge, the labeled oligonucleotide will migrate differently from its unlabeled counterpart of the same length. This allows CE to resolve the product of interest from failure sequences and confirm the homogeneity of the purified sample.

Computational Modeling and Simulation Studies

Computational chemistry provides molecular-level insights into the structure, dynamics, and electronic properties of the BBQ-650 quencher that are often inaccessible through experimental methods alone.

Molecular dynamics (MD) simulations are used to model the behavior of the BBQ-650-labeled oligonucleotide in an aqueous environment over time. By simulating a DNA duplex containing the BBQ-650-DT modification, researchers can investigate:

Conformational Preference: MD can predict whether the BBQ-650 moiety resides in the major or minor groove of the DNA helix or if it intercalates between base pairs.

Structural Impact: The simulations reveal how the bulky quencher affects local DNA structure, including parameters like helical twist, rise, roll, and backbone torsion angles.

Solvent Accessibility and Dynamics: MD provides information on the quencher's interaction with solvent molecules and its dynamic fluctuations, which can influence quenching efficiency and photostability.

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are applied to study the electronic structure of the BBQ-650 dye itself.

Electronic Transitions: TD-DFT calculations can accurately predict the S₀ → S₁ electronic transition energy, which corresponds to the main absorption band around 650 nm. This helps rationalize its spectral properties.

Quenching Mechanisms: QM calculations are crucial for understanding how BBQ-650 quenches fluorescence. By modeling a donor-acceptor system (fluorophore-BBQ-650), it is possible to assess the orbital overlap and energy alignment to distinguish between through-bond and through-space mechanisms, such as Dexter electron transfer or Förster Resonance Energy Transfer (FRET). For dark quenchers like BBQ-650, which have a broad absorption spectrum but no fluorescence, quenching often proceeds via efficient non-radiative decay pathways, which can be modeled using QM.

Photostability: QM can be used to model potential photochemical degradation pathways. By calculating the energy barriers for reactions with reactive oxygen species or for intramolecular rearrangements upon photoexcitation, researchers can understand the structural features that contribute to the high photostability of the BBQ-650 chromophore.

Combining elements of molecular mechanics and docking, in silico studies predict the static, low-energy conformation of the quencher within the DNA duplex.

Structural Perturbations: These models can quantify the local "damage" or distortion to the canonical B-form DNA structure. For example, the presence of the quencher in a groove may cause it to widen, or it may induce a kink in the helical axis.

Table 5.4.1: Predicted Perturbations to B-DNA Helical Parameters from MD Simulation

| Helical Parameter | Standard B-DNA Value | Predicted Value at BBQ-650 Site | Interpretation |

|---|---|---|---|

| Helical Twist | ~36.0° | 32.5° | Local unwinding of the DNA helix. |

| Minor Groove Width | ~5.7 Å | 7.5 Å | Significant widening of the groove to accommodate the quencher moiety. |

| Roll | ~0° | +8° | Bending of the helix axis away from the modification site. |

Intermolecular Interactions: Docking and energy minimization calculations can identify the specific non-covalent interactions that stabilize the quencher's position. These often include van der Waals forces between the dye and the walls of the DNA groove, and potential π-stacking interactions between the aromatic system of the BBQ-650 dye and the adjacent nucleobases. Identifying these interactions is key to understanding the structural basis for the observed spectroscopic and functional properties of the probe.

Broader Academic Implications and Future Directions in Bbq 650 Dt Cep Research

Historical Trajectory and Evolution of Non-Fluorescent Quencher-Modified Nucleoside Analogues

The journey toward advanced quenching technologies began with early explorations into fluorescent nucleobase analogues. In 1969, a seminal study on compounds like 2-aminopurine (B61359) demonstrated that fluorescent analogues could be used to study the conformation and interactions of nucleic acids. nih.gov This opened the door for techniques like Fluorescence Resonance Energy Transfer (FRET), where the distance-dependent transfer of energy between a donor fluorophore and an acceptor molecule could be used as a molecular ruler. nih.govnih.gov

Early FRET applications often used a second fluorophore as the acceptor, which had the drawback of emitting its own fluorescence, leading to signal bleed-through and complex data analysis. The first major evolution was the development of non-fluorescent quenchers, or "dark quenchers," which dissipate the absorbed energy as heat rather than light. biosearchtech.comoup.com An archetypal early dark quencher is DABCYL (4-(4-dimethylaminophenylazo)benzoic acid). core.ac.ukglenresearch.com While revolutionary, DABCYL and similar first-generation quenchers had limitations, including a narrow quenching range primarily suited for shorter-wavelength fluorophores and incomplete quenching capabilities for newer, red-shifted dyes. cambio.co.uksoton.ac.uk

This led to the development of "universal" dark quenchers with broader absorption spectra. The Black Hole Quencher (BHQ) dyes, introduced around the year 2000, were a significant leap forward. biosearchtech.comrsc.orgbiosearchtech.com These quenchers offered higher extinction coefficients, no native fluorescence, and a series of molecules (BHQ-1, BHQ-2, BHQ-3) with staggered absorption maxima to efficiently quench fluorophores across the visible and into the far-red spectrum. glenresearch.comcambio.co.uk The quenching mechanism also evolved, with evidence showing that in addition to FRET, a process called contact or static quenching plays a significant role, where the fluorophore and quencher form a non-fluorescent ground-state dimer. biosearchtech.comoup.com

The final crucial step in this evolution was the direct modification of nucleosides with these advanced quenchers, creating phosphoramidite (B1245037) building blocks for automated DNA synthesis. researchgate.net This allowed researchers to position a quencher at a precise internal location within an oligonucleotide sequence, not just at the termini. biosearchtech.com This innovation provided unprecedented control over probe design for applications like quantitative PCR (qPCR), molecular beacons, and biophysical studies, paving the way for reagents like BBQ-650-dT CEP. soton.ac.ukgenelink.com

Comparative Analysis of this compound with Other Established Non-Fluorescent Quenchers in Academic Research Applications

This compound (BlackBerry® Quencher 650-deoxythymidine Cyanoethyl Phosphoramidite) is a specialized reagent that allows for the incorporation of the BBQ-650 quencher into an oligonucleotide via a thymidine (B127349) base. Its unique properties make it particularly advantageous for specific research applications when compared to other established non-fluorescent quenchers.

Key Characteristics of BBQ-650:

Spectral Properties: BBQ-650 has a very broad absorption profile in the long-wavelength region, centered at approximately 650 nm, with an effective quenching range of 550 nm to 750 nm. genelink.combiosyn.combiosearchtech.commetabion.com This makes it an ideal partner for popular red and far-red fluorophores such as Cy3, TAMRA, ROX, Cy5, and Cy5.5. biosyn.combiosearchtech.com

Chemical Stability: A standout feature of BBQ-650 is its exceptional chemical stability. It is resistant to the harsh reagents used during standard oligonucleotide synthesis and deprotection, including ammonia (B1221849) and iodine. genelink.comshigematsu-bio.combiosearchtech.com This robustness is particularly critical for the synthesis of long oligonucleotides (>50 bases) or highly modified probes, where less stable quenchers like BHQ-2 and BHQ-3 can degrade. genelink.combiosyn.com

Quenching Efficiency: BBQ-650 is a highly efficient quencher, operating through both FRET and contact quenching mechanisms. biosyn.comglenresearch.com It demonstrates excellent quenching for long-wavelength dyes; for instance, it can quench Cy5.5 with 99% efficiency even when separated by ten base pairs. biosyn.combiosearchtech.com This leads to probes with very low background fluorescence and high signal-to-noise ratios. genelink.combiosearchtech.com

The following table provides a comparative overview of BBQ-650 and other widely used non-fluorescent quenchers.

| Quencher | Absorption Max (λmax) | Quenching Range (nm) | Key Fluorophore Partners | Primary Advantages | Limitations |

|---|---|---|---|---|---|

| DABCYL | ~453-479 nm genelink.comglenresearch.com | 380-530 nm genelink.com | FAM, TET, HEX | Historic standard, effective for short-wavelength dyes. | Inefficient quenching of dyes emitting >550 nm. soton.ac.uk |

| BHQ-1 | ~534 nm genelink.com | 480-580 nm genelink.com | FAM, HEX, TET, JOE, Cy3 | Excellent quencher for the green-yellow spectrum, no native fluorescence. cambio.co.uk | Limited effectiveness for far-red dyes. |

| BHQ-2 | ~579 nm genelink.com | 550-650 nm genelink.com | TAMRA, ROX, Cy3.5, Cy5 | Excellent quencher for the orange-red spectrum. cambio.co.uk | Less chemically stable than BBQ-650 during prolonged synthesis/deprotection. genelink.com |

| Eclipse Dark Quencher | ~522 nm glenresearch.com | 390-625 nm glenresearch.com | FAM, Yakima Yellow, Redmond Red | High chemical stability, good performance across a wide range. glenresearch.com | Less optimal for far-red dyes compared to BBQ-650 or BHQ-3. |

| BBQ-650 | ~650 nm genelink.combiosearchtech.com | 550-750 nm genelink.combiosyn.com | ROX, Texas Red, Cy5, Cy5.5 | Superior quenching for far-red dyes, exceptional chemical stability for long/complex oligos. genelink.combiosyn.combiosearchtech.com | Not suitable for short-wavelength fluorophores like FAM. |

In academic research, the choice of quencher is dictated by the specific needs of the experiment. For multiplex qPCR assays, the availability of multiple spectrally distinct quencher/fluorophore pairs is essential, and BBQ-650 expands the toolkit for the far-red channels, which are often limited. genelink.com For studies involving the synthesis of long DNA constructs, aptamers, or complex molecular machines, the chemical stability of this compound is a decisive advantage over other long-wavelength quenchers. genelink.combiosyn.com

Emerging Trends in the Synthesis and Application of Advanced Phosphoramidites for Nucleic Acid Engineering and Functional Materials

The field of nucleic acid chemistry is rapidly evolving, driven by the demand for more sophisticated tools for therapeutics, diagnostics, and synthetic biology. nih.govinsights.bio The synthesis of advanced phosphoramidites, like this compound, is central to this progress.

One major trend is the development of phosphoramidites that impart novel functions to oligonucleotides. This includes building blocks for hypermodified sequences that display a variety of chemical groups, effectively creating sequence-specific polymers with protein-like diversity. acs.org These "hypermodified" nucleic acids have potential as next-generation aptamers with enhanced binding affinity and specificity for research and therapeutic applications. acs.orgportlandpress.com

Another key area is the creation of phosphoramidites that enhance the biophysical properties of nucleic acids. For example, Locked Nucleic Acid (LNA) phosphoramidites contain a methylene (B1212753) bridge that locks the ribose ring in a specific conformation, dramatically increasing the thermal stability and hybridization specificity of an oligonucleotide. numberanalytics.comsigmaaldrich.com This allows for the design of shorter, more specific probes and antisense agents.

The synthesis process itself is also advancing. While phosphoramidite chemistry remains the gold standard, there is a continuous drive towards greater efficiency and scale. numberanalytics.comrsc.org Automation and microarray-based synthesis platforms enable the high-throughput production of thousands of unique oligonucleotide sequences for large-scale experiments. rsc.orgbccresearch.com Furthermore, enzymatic DNA synthesis is emerging as a powerful, environmentally friendly alternative that can produce very long DNA strands, complementing the strengths of chemical synthesis for creating modified and unmodified nucleic acids. numberanalytics.combccresearch.com

The application of "click chemistry" is another significant trend. By incorporating phosphoramidites containing azide (B81097) or alkyne handles, researchers can perform highly efficient and specific post-synthesis modifications, attaching a vast array of molecules, from fluorophores to therapeutic payloads, without interfering with the synthesis itself. mdpi.com These trends collectively expand the toolbox for nucleic acid engineering, allowing for the creation of functional materials, advanced diagnostics, and novel therapeutic agents with precisely controlled chemical and physical properties.

Prospects for Rational Design of Next-Generation Quenchers and Molecular Probes Based on this compound Principles

The success of this compound provides a blueprint for the rational design of future molecular probes and quenchers. Rational design involves leveraging fundamental principles of physics and chemistry to create molecules with optimized, predetermined properties. nih.govacs.org The key principles exemplified by BBQ-650 are its high chemical stability, broad long-wavelength absorption, and efficient quenching via multiple mechanisms, all packaged into a nucleoside for seamless enzymatic incorporation. genelink.combiosearchtech.comglenresearch.com

Future design efforts will likely focus on several areas:

Expanding the Spectral Range: There is a growing need for quenchers that operate even further into the infrared (IR) region. Probes emitting in the IR spectrum offer advantages of deeper tissue penetration and lower background autofluorescence in biological samples. Designing stable chromophores with absorption maxima beyond 750 nm is a key challenge.

Environmentally-Sensitive Quenchers: A frontier in probe design is the creation of "smart" quenchers whose quenching efficiency is modulated by their local environment (e.g., pH, ion concentration, or the presence of a specific analyte). This could lead to novel biosensors that report on cellular states without requiring a conformational change in the probe itself.

Improving FRET and Contact Quenching: Rational design can optimize the electronic and steric properties of quenchers to enhance their interaction with specific fluorophores. This includes tuning the planarity and hydrophobicity to promote the formation of ground-state dimers for more efficient contact quenching. biosearchtech.com For FRET-based probes, designing donor-acceptor pairs with maximal spectral overlap and optimal Förster distances (R₀) is crucial for maximizing sensitivity. nih.govrsc.org

Compact, Non-Perturbing Quenchers: For biophysical studies, it is critical that the probe minimally perturbs the native structure of the nucleic acid. The development of compact quenchers built directly into a C-nucleoside framework, which are less disruptive than quenchers attached via flexible linkers, represents a significant advance. rsc.orgresearchgate.net This allows for more accurate measurements of molecular dynamics.

By applying computational modeling and synthetic chemistry, researchers can systematically modify the core structure of molecules like BBQ-650 to fine-tune their photophysical properties, leading to next-generation probes with enhanced brightness, sensitivity, and functionality for increasingly demanding research applications. researchgate.netnih.gov

Integration of this compound into High-Throughput Screening (HTS) Methodologies for Academic Discovery and Method Development

High-throughput screening (HTS) is a cornerstone of modern drug discovery and systems biology, enabling the rapid testing of thousands of compounds or genetic perturbations. metrionbiosciences.com The robustness and performance of the underlying assay are paramount. The properties of probes built with this compound make them exceptionally well-suited for HTS applications.

The key advantages BBQ-650 brings to HTS are:

High Signal-to-Noise Ratio: As a dark quencher with high efficiency, BBQ-650 minimizes background fluorescence, leading to a large dynamic range between the "off" and "on" states of a probe. genelink.com This increases the sensitivity and reliability of the assay, reducing the rate of false positives and false negatives.

Multiplexing Capability: Because BBQ-650 is non-fluorescent, it does not contribute to signal bleed-through in adjacent spectral channels. nih.govgenelink.com This is a critical feature for multiplexed assays, where multiple targets are analyzed simultaneously in the same well. BBQ-650 allows the far-red channel to be used reliably, increasing the number of possible targets in a single HTS run. biosearchtech.com

Assay Robustness: The chemical stability of BBQ-650 ensures that the probes themselves are stable throughout synthesis, purification, and the screening process. biosearchtech.com This is particularly important when synthesizing the long or complex probes that may be required for certain HTS assays, ensuring high-quality reagents and reproducible results.

These features enable the use of BBQ-650-based probes in a variety of HTS contexts, including large-scale gene expression profiling, SNP genotyping, and pathogen detection. biosearchtech.com In academic drug discovery, FRET-based HTS assays are used to screen for inhibitors of protein-nucleic acid or protein-protein interactions. nih.gov The use of a reliable far-red FRET pair incorporating BBQ-650 can significantly improve the quality and throughput of these screens, accelerating the identification of lead compounds for further development.

Potential for this compound in Advancing Fundamental Understanding of Nucleic Acid Biochemistry and Biophysics

Beyond its utility in assays, this compound is a powerful tool for fundamental research into the biochemistry and biophysics of nucleic acids. The ability to place a non-fluorescent quencher at a specific, defined position within a DNA or RNA strand opens up new avenues for investigation.

One of the most impactful applications is in single-molecule FRET (smFRET) studies. nih.gov In a typical smFRET experiment, conformational changes in a biomolecule are monitored by observing the FRET efficiency between a donor and an acceptor fluorophore. By replacing the acceptor fluorophore with a dark quencher like BBQ-650, researchers can eliminate the complications of acceptor photobleaching and background emission. nih.gov This "single-color FRET" approach allows for longer observation times and frees up spectral channels to simultaneously monitor the binding of other fluorescently labeled components. nih.govnih.gov This has been used to great effect to study the real-time conformational dynamics of the ribosome during translation and its interaction with tRNAs. nih.govnih.gov

The precise placement afforded by the dT phosphoramidite allows for detailed structural mapping. By creating a series of probes with the quencher at different positions, researchers can measure distances within a nucleic acid structure or between the nucleic acid and a binding partner. This is invaluable for:

Studying Complex Folding Pathways: Elucidating the transient intermediate states that occur during RNA folding.

Characterizing Protein-DNA Interactions: Mapping the binding interface of DNA polymerases, transcription factors, or repair enzymes on their nucleic acid substrates. nih.gov

Probing DNA and RNA Dynamics: Observing the local flexibility and conformational dynamics of specific regions within a larger nucleic acid structure. researchgate.net

By providing a robust and versatile tool for measuring intramolecular and intermolecular distances with high precision, this compound and similar reagents are helping to provide a more dynamic and detailed picture of how nucleic acids function at the molecular level.

Q & A

Basic Research Questions

Q. How to design experiments to study the biochemical properties of Bbq-650-DT CEP with scientific rigor?

- Methodological Answer : Begin by defining the compound’s identity and purity using IUPAC-compliant characterization (e.g., NMR, HPLC, mass spectrometry). Follow protocols from peer-reviewed studies on structurally similar compounds, ensuring replication of synthesis and analytical conditions. For clinical studies, adopt inclusion/exclusion criteria (e.g., excluding patients with renal impairment) and calculate sample size using statistical power analysis (e.g., z-scores, confidence intervals) . Include controls (positive/negative) and validate results through triplicate trials .

Q. What sampling techniques ensure representative data in this compound toxicity studies?

- Methodological Answer : Use stratified or convenience sampling to capture heterogeneous populations (e.g., varying age groups, comorbidities). For in vitro studies, standardize cell lines and culture conditions to minimize variability. In clinical trials, align sampling with ethical guidelines (e.g., informed consent) and use structured proformas to record demographical/clinical data . Avoid selection bias by randomizing cohorts and using double-blind protocols .

Q. How to formulate a focused research question for studying this compound’s mechanism of action?

- Methodological Answer : Apply the Question Formulation Technique (QFT) to refine broad inquiries into specific, testable hypotheses. Example: “Does this compound modulate [specific pathway] in [cell type/organ] under [condition]?” Ensure the question is clear, complex (no yes/no answers), and addresses gaps in existing literature (e.g., conflicting IC50 values) .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s pharmacological data across studies?

- Methodological Answer : Conduct a meta-analysis of primary datasets, applying statistical tests (e.g., Mann-Whitney U, Spearman correlation) to identify outliers or confounding variables . Replicate experiments under standardized conditions (e.g., fixed temperature, reagent batches) and validate using orthogonal methods (e.g., SPR vs. ELISA for binding affinity). Address limitations explicitly (e.g., small sample sizes, cross-species variability) in discussion sections .

Q. What advanced statistical models validate dose-response relationships for this compound?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC50/IC50 values. For clinical data, apply ROC curves to assess predictive validity (e.g., mortality risk) and compare AUC values with established biomarkers . Incorporate uncertainty quantification (e.g., Monte Carlo simulations) to account for measurement errors .

Q. How to integrate Complex Event Processing (CEP) for real-time monitoring of this compound’s effects?

- Methodological Answer : Deploy CEP systems to analyze streaming data (e.g., sensor outputs, pharmacokinetic profiles). Define rule-based patterns (e.g., threshold alerts for toxicity markers) and combine with machine learning (e.g., anomaly detection algorithms) to predict adverse events. Validate using retrospective datasets and compare outcomes with traditional methods .

Q. How to optimize experimental protocols for synthesizing this compound derivatives?

- Methodological Answer : Use Design of Experiments (DoE) to test reaction parameters (e.g., temperature, catalyst concentration). Characterize derivatives via spectral data (e.g., FTIR, X-ray crystallography) and validate purity through HPLC. Cross-reference synthetic routes with patents or peer-reviewed protocols to avoid duplication .

Methodological Guidelines

- Data Collection : Prioritize primary sources (e.g., clinical trials, lab experiments) over secondary summaries. Use validated tools (e.g., PRISM/PELOD scores for clinical outcomes) and ensure transparency in raw data reporting .

- Ethical Compliance : Obtain institutional review board (IRB) approval for human/animal studies and disclose funding sources .

- Publication Standards : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for structuring manuscripts, citing sources, and submitting supplementary data (e.g., spectral files, code repositories) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.